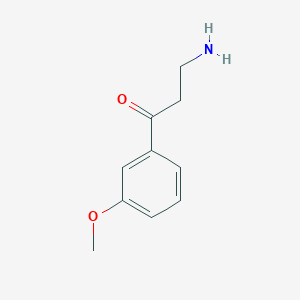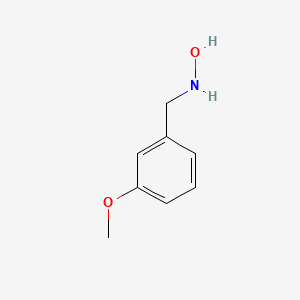
3-Amino-3-cyclopropylpropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-cyclopropylpropane-1,2-diol is an organic compound with the molecular formula C6H11NO2. It is a diol, meaning it contains two hydroxyl groups (-OH), and an amine group (-NH2) attached to a cyclopropyl ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclopropylpropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 30°C to 50°C . Another method involves the reduction of cyclopropylcarbinol using sodium borohydride (NaBH4) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of glycerin chlorohydrin as a starting material, which is then reacted with ammonia and a catalyst under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-cyclopropylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-cyclopropylpropane-1,2-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-3-cyclopropylpropane-1,2-diol involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in nucleophilic and electrophilic reactions. These interactions can lead to the inhibition of enzymes and modification of proteins, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropane-1,2-diol: A similar compound with a linear structure instead of a cyclopropyl ring.
2-Amino-1,3-propane diol: Another diol with an amino group, but with different positioning of the hydroxyl groups.
Uniqueness
3-Amino-3-cyclopropylpropane-1,2-diol is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for designing molecules with specific reactivity and biological activity .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
3-amino-3-cyclopropylpropane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c7-6(4-1-2-4)5(9)3-8/h4-6,8-9H,1-3,7H2 |
InChI-Schlüssel |
ILKSFLOKTMWSRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C(CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)

![1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)





![2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride](/img/structure/B13539441.png)
![3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13539449.png)
![n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13539453.png)
